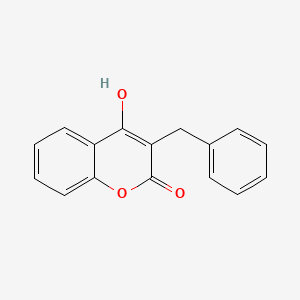

4-Hydroxy-3-benzylcoumarine

Vue d'ensemble

Description

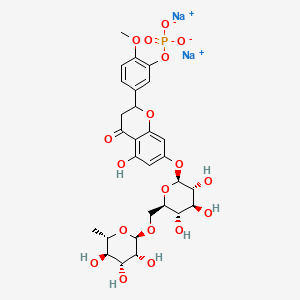

3-Benzyl-4-hydroxy-2H-chromen-2-one est un composé chimique de formule moléculaire C16H12O3 et de masse moléculaire 252,27 g/mol . Il s'agit d'un dérivé de la coumarine, une classe de composés connus pour leurs diverses activités biologiques et leurs applications dans divers domaines tels que la médecine, l'agriculture et l'industrie .

Applications De Recherche Scientifique

3-Benzyl-4-hydroxy-2H-chromen-2-one has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

4-Hydroxy-3-benzylcoumarin, like other coumarin derivatives, is a promising pharmacophore for the development of novel anticancer drugs . The primary targets of this compound are cancer cells, where it interacts with various cellular components to exert its anticancer effects . .

Mode of Action

Coumarin derivatives are known to interact with their targets in cancer cells, leading to changes that inhibit the growth and proliferation of these cells . The hybridization of coumarin with other anticancer pharmacophores has emerged as a potent breakthrough in cancer treatment, aiming to decrease side effects and increase efficiency .

Biochemical Pathways

Coumarins, including 4-Hydroxy-3-benzylcoumarin, are secondary metabolites made up of benzene and α-pyrone rings fused together . They can potentially treat various ailments, including cancer, metabolic, and degenerative disorders Coumarins are known to affect various biochemical pathways related to cell growth, proliferation, and apoptosis .

Pharmacokinetics

The unique physicochemical characteristics of coumarin derivatives, including their ease of transformation into a wide range of functionalized coumarins during synthesis, suggest that they may have favorable adme properties .

Result of Action

Coumarin derivatives are known to have numerous biological and therapeutic properties . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . In the context of cancer treatment, they are known to inhibit the growth and proliferation of cancer cells .

Action Environment

The action of 4-Hydroxy-3-benzylcoumarin, like other coumarin derivatives, can be influenced by environmental factors. For instance, advanced oxidative processes (AOP) are radical reactions of toxic contaminants with environmental free radicals, ideally leading to less toxic products . Environmental discharge of these coumarin derivatives, commonly known as 4-hydroxycoumarins, is therefore a major concern .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 3-Benzyl-4-hydroxy-2H-chromen-2-one peut être réalisée par plusieurs méthodes. Une méthode courante implique la réaction de condensation de Pechmann, où les phénols réagissent avec les β-cétoesters en présence d'un catalyseur acide . Cette méthode utilise à la fois des catalyseurs homogènes tels que l'acide sulfurique concentré et l'acide trifluoroacétique, ainsi que des catalyseurs hétérogènes tels que les résines échangeuses de cations et les zéolithes .

Méthodes de production industrielle

La production industrielle de la 3-Benzyl-4-hydroxy-2H-chromen-2-one implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production du processus .

Analyse Des Réactions Chimiques

Types de réactions

La 3-Benzyl-4-hydroxy-2H-chromen-2-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en dérivés dihydro.

Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs tels que les halogènes, les halogénoalcanes et les composés organométalliques sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers coumarines substituées, dihydrocoumarines et dérivés de la quinone .

Applications de la recherche scientifique

La 3-Benzyl-4-hydroxy-2H-chromen-2-one a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme élément de construction pour la synthèse de molécules organiques plus complexes.

Mécanisme d'action

Le mécanisme d'action de la 3-Benzyl-4-hydroxy-2H-chromen-2-one implique son interaction avec diverses cibles moléculaires et voies. Le composé peut inhiber les enzymes, moduler l'activité des récepteurs et interférer avec les voies de signalisation cellulaire . Ses propriétés antioxydantes contribuent à éliminer les radicaux libres et à réduire le stress oxydatif .

Comparaison Avec Des Composés Similaires

La 3-Benzyl-4-hydroxy-2H-chromen-2-one peut être comparée à d'autres dérivés de la coumarine tels que :

4-Hydroxycoumarine : Connu pour ses propriétés anticoagulantes et son utilisation dans des médicaments comme la warfarine.

7-Hydroxycoumarine : Présente une forte fluorescence et est utilisée dans les tests biochimiques.

6-Méthylcoumarine : Utilisé dans l'industrie des parfums pour son odeur agréable.

La particularité de la 3-Benzyl-4-hydroxy-2H-chromen-2-one réside dans ses caractéristiques structurales spécifiques et dans la diversité des applications qu'elle offre dans divers domaines .

Propriétés

IUPAC Name |

3-benzyl-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIVRFFWQSJCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715769 | |

| Record name | 3-Benzyl-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15074-18-7 | |

| Record name | 3-Benzyl-4-hydroxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15074-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-benzylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015074187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyl-4-hydroxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-BENZYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV6AJ39594 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B577003.png)

![[(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol](/img/structure/B577018.png)